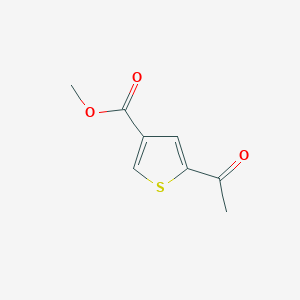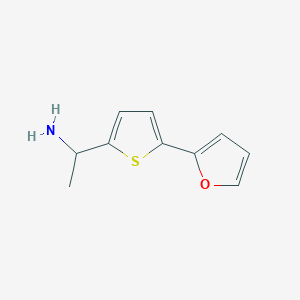
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Vue d'ensemble
Description
The compound “1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine” is a complex organic molecule that contains furan, thiophene, and amine groups . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic furan and thiophene rings, connected by an ethane bridge that carries an amine group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the amine group . The aromatic rings might undergo electrophilic substitution reactions, while the amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of aromatic rings might contribute to its stability and solubility in organic solvents, while the amine group could allow for hydrogen bonding .Applications De Recherche Scientifique
Optical and Electronic Properties
Research has explored the synthesis, spectral measurements, and geometries of compounds like di-furan-2-yl-ethane-1,2-dione and di-thiophen-2-yl-ethane-1,2-dione. These studies focus on their optical properties, such as electron absorption spectra and electronic polarizability, which are essential in the development of electronic materials and devices (Lukes et al., 2003).
Synthesis and Chemical Reactions
Several studies have been conducted on the synthesis and chemical reactions of compounds related to 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine. For instance, photoinduced direct oxidative annulation methods have been developed for synthesizing polyheterocyclic compounds, which are crucial for various chemical and pharmaceutical applications (Zhang et al., 2017). Additionally, studies on the reaction of amino-substituted heterocycles have provided insights into their behavior in different chemical environments, which is valuable for designing and synthesizing new molecules with specific functions (Almerico et al., 1995).
Polymer and Material Science
Research in polymer and material science has also been significant. For example, studies have reported the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones. These polymers have potential applications in various fields, including electronics and materials engineering, due to their electroactive properties (Baldwin et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(11)9-4-5-10(13-9)8-3-2-6-12-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLMDUCLKQHRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241472 | |
| Record name | 2-Thiophenemethanamine, 5-(2-furanyl)-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine | |
CAS RN |
1706451-52-6 | |
| Record name | 2-Thiophenemethanamine, 5-(2-furanyl)-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706451-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenemethanamine, 5-(2-furanyl)-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



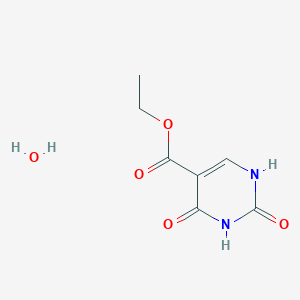
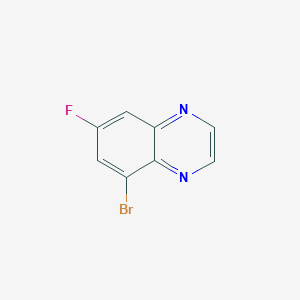
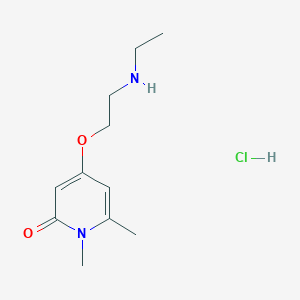
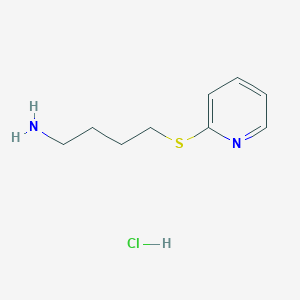
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)
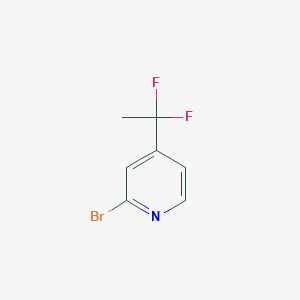

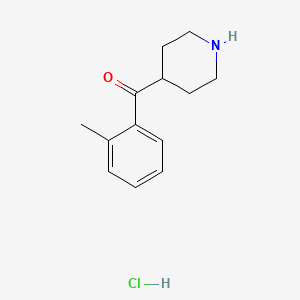
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)
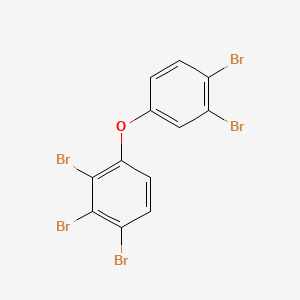
![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)
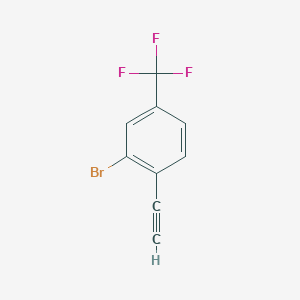
![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
